molecular formula C8H5ClFNO3 B8507759 2-Chloro-1-(4-fluoro-3-nitrophenyl)ethanone

2-Chloro-1-(4-fluoro-3-nitrophenyl)ethanone

Cat. No.: B8507759
M. Wt: 217.58 g/mol
InChI Key: KWIVDRJVWBGRBR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-fluoro-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H5ClFNO3 and its molecular weight is 217.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5ClFNO3

Molecular Weight

217.58 g/mol

IUPAC Name

2-chloro-1-(4-fluoro-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5ClFNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2

InChI Key

KWIVDRJVWBGRBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4-Fluoro-3-nitrophenyl)ethanone (18.4249 g; manufactured by Sigma-Aldrich Co.) was dissolved in CH2Cl2 (400 mL), and methanol (3.04 mL) was added thereto. The mixture was purged with nitrogen, and was cooled to 0° C. To this solution, a SO2Cl2—CH2Cl2 Solution [109.32 mL; solution prepared by dissolving SO2Cl2 (9.32 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (100 mL)] was added dropwise over 30 minutes, and the mixture was stirred overnight while the temperature was raised to room temperature. The reaction solution was cooled to 0° C., and methanol (1.52 mL) was added thereto. Subsequently, a SO2Cl2—CH2Cl2 solution [64.66 mL; solution prepared by dissolving SO2Cl2 (4.66 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (60 mL)] was added dropwise to the mixture, and while the temperature was raised to room temperature, the mixture was stirred for 3 hours. The reaction solution was washed once with a saturated aqueous solution of sodium carbonate, and once with brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. Subsequently, the resulting residue was purified by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=88:12→67:33), and in the middle of the chromatographic process, crystals solidified in the silica gel were extracted with ethyl acetate and filtered. The solvent of the filtrate was evaporated under reduced pressure, and thus the title compound (6.403 g) was obtained.
Quantity
18.4249 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-Fluoro-3-nitrophenyl)ethanone (18.4249 g; manufactured by Sigma-Aldrich Co.) was dissolved in CH2Cl2 (400 mL), added with methanol (3.04 mL), followed by replacement with nitrogen gas and cooling to 0° C. To the resulting solution, SO2Cl2-CH2Cl2 solution [109.32 mL; solution obtained by dissolving SO2Cl2 (9.32 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (100 mL)] was added dropwise over 30 minutes, and the mixture was stirred overnight while warming to room temperature. The reaction solution was cooled to 0° C., added with methanol (1.52 mL), and then SO2Cl2-CH2Cl2 solution [64.66 mL; solution obtained by dissolving SO2Cl2 (4.66 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (60 mL)] was added dropwise thereto. While warming to room temperature, the mixture was stirred for 3 hours. The reaction solution was washed once with a saturated aqueous solution of sodium carbonate and once with brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The solidified crystal, which had been obtained during purification of the resulting residue by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=88:12→67:33), was extracted with ethyl acetate, and then filtered. The filtrate was evaporated under reduced pressure, and as a result, the title compound was obtained (6.403 g).
Quantity
18.4249 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step Two
[Compound]
Name
SO2Cl2 CH2Cl2
Quantity
109.32 mL
Type
reactant
Reaction Step Three
Quantity
1.52 mL
Type
reactant
Reaction Step Four
[Compound]
Name
SO2Cl2 CH2Cl2
Quantity
64.66 mL
Type
reactant
Reaction Step Five

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